5-hydroxy-2-[(3-methylbutanoyl)amino]benzoic acid
Description
5-Hydroxy-2-[(3-methylbutanoyl)amino]benzoic acid is a benzoic acid derivative characterized by a hydroxyl group at position 5 and a 3-methylbutanoyl amide substituent at position 2 of the aromatic ring.
The compound’s structural motifs align with bioactive molecules: the hydroxyl and carboxylic acid groups enable hydrogen bonding and pH-dependent solubility, while the 3-methylbutanoyl amide may influence lipophilicity and target interactions. Applications could span pharmaceuticals (e.g., enzyme inhibition), food preservation (anti-browning agents), or materials science (chelation or coordination chemistry) .
Properties
IUPAC Name |
5-hydroxy-2-(3-methylbutanoylamino)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-7(2)5-11(15)13-10-4-3-8(14)6-9(10)12(16)17/h3-4,6-7,14H,5H2,1-2H3,(H,13,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLBEPZOOKEWIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=C(C=C(C=C1)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-2-[(3-methylbutanoyl)amino]benzoic acid typically involves the acylation of 5-hydroxy-2-aminobenzoic acid with 3-methylbutanoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours until the reaction is complete. The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-2-[(3-methylbutanoyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the 3-methylbutanoyl moiety can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
Oxidation: Formation of 5-hydroxy-2-[(3-methylbutanoyl)amino]benzaldehyde or 5-hydroxy-2-[(3-methylbutanoyl)amino]benzoic ketone.
Reduction: Formation of 5-hydroxy-2-[(3-methylbutanoyl)amino]benzyl alcohol.
Substitution: Formation of 5-halo-2-[(3-methylbutanoyl)amino]benzoic acid.
Scientific Research Applications
Chemical Applications
Synthesis Building Block
5-Hydroxy-2-[(3-methylbutanoyl)amino]benzoic acid serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—enhances its utility in synthetic chemistry.
Table 1: Chemical Reactions of this compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts hydroxyl to carbonyl groups | KMnO₄, CrO₃ |
| Reduction | Reduces carbonyl to alcohols | LiAlH₄, NaBH₄ |
| Substitution | Substitutes functional groups | SOCl₂, PBr₃ |
Biological Applications
Biochemical Studies
In biological research, this compound is employed to investigate enzyme interactions and metabolic pathways. Its structural features allow it to mimic substrates or inhibitors in biochemical assays.
Therapeutic Potential
Recent studies have highlighted its potential therapeutic effects, particularly in anti-inflammatory and analgesic contexts. The compound's derivatives have shown promising results in analgesic activity through various in-vivo tests.
Case Study: Analgesic Activity Evaluation
A study assessed the analgesic effects of this compound derivatives using the acetic acid-induced writhing test in mice. Results indicated a significant reduction in pain response compared to control groups, suggesting strong anti-nociceptive properties .
Medicinal Applications
Drug Development
The compound is being explored for its role in developing non-steroidal anti-inflammatory drugs (NSAIDs). Its derivatives have been designed to improve bioavailability and reduce side effects associated with traditional NSAIDs.
Table 2: Pharmacokinetic Properties of Derivatives
| Compound Name | Bioavailability (%) | Binding Affinity (kcal/mol) |
|---|---|---|
| PS1 | 91.95 | -5.53 |
| PS2 | 20.70 | -6.20 |
| PS3 | 31.04 | -6.80 |
The pharmacokinetic properties were evaluated using computational techniques alongside experimental studies, indicating the potential for these derivatives to serve as safer alternatives to existing pain medications .
Industrial Applications
Material Development
In industry, this compound is utilized in the formulation of new materials with specific properties such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-hydroxy-2-[(3-methylbutanoyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Avenanthramide B (5-Hydroxy-2-[[(E)-3-(4-hydroxy-3-methoxyphenyl)propenoyl]amino]benzoic acid)
- Structural Differences: Avenanthramide B replaces the 3-methylbutanoyl group with a cinnamoyl moiety (propenoyl linked to 4-hydroxy-3-methoxyphenyl).
- Functional Impact: The cinnamoyl group enhances antioxidant activity due to the phenolic methoxy and hydroxyl groups, whereas the 3-methylbutanoyl group in the target compound may prioritize lipophilicity and membrane permeability .
5-Nitro-2-(3-phenylpropylamino)benzoic Acid (NPPB)
- Structural Differences: NPPB features a nitro group at position 5 and a 3-phenylpropylamino substituent at position 2.
- Functional Impact : The nitro group increases electron-withdrawing effects, lowering pKa of the carboxylic acid. NPPB is a TRPM4 ion channel inhibitor, suggesting that substituent polarity and steric bulk critically modulate channel interaction .
2-Hydroxy-4-substituted-3-(benzothiazolylazo)benzoic Acid Derivatives
- Structural Differences : These compounds replace the amide with an azo (-N=N-) linkage to benzothiazole rings.
- Functional Impact : The azo group enables π-π stacking and chelation with metals, making these dyes or analytical ligands. In contrast, the amide in the target compound favors hydrogen bonding and protease resistance .
TRPM4 Channel Inhibitors
Compounds like 4-chloro-2-[[2-(2-chlorophenoxy)acetyl]amino]benzoic acid (CBA) and 9-phenanthrol share the benzoic acid backbone but vary in substituents. The target compound’s 3-methylbutanoyl amide may offer improved selectivity over bulkier inhibitors (e.g., CBA) by balancing hydrophobicity and steric hindrance .
Anti-Browning Agents
Salicylic acid (2-hydroxybenzoic acid) and 5-aminosalicylic acid (5-amino-2-hydroxybenzoic acid) inhibit polyphenol oxidase (PPO). The target compound’s 3-methylbutanoyl group could reduce water solubility compared to salicylic acid but enhance membrane penetration in antimicrobial applications .
Physicochemical Properties
Acidity (pKa Values)
- 5-Hydroxy-2-[(3-methylbutanoyl)amino]benzoic Acid: Predicted pKa values: ~2.5 (carboxylic acid) and ~9.5 (phenolic -OH), based on salicylic acid (pKa 2.97 and 13.6) .
- 3-Amino-4-hydroxybenzoic Acid: Carboxylic acid pKa ≈ 2.8; amino group pKa ≈ 5.1. The amino substituent increases basicity compared to the target compound’s amide .
Solubility and Lipophilicity
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound | Carboxylic Acid pKa | Phenolic/Amine pKa | logP (Predicted) |
|---|---|---|---|
| This compound | ~2.5 | ~9.5 | 2.1 |
| Salicylic acid | 2.97 | 13.6 | 2.0 |
| 5-Aminosalicylic acid | 3.3 | 5.1 (NH₂) | 0.9 |
| Avenanthramide B | ~2.8 | ~10.2 | 1.8 |
Biological Activity
5-Hydroxy-2-[(3-methylbutanoyl)amino]benzoic acid, a derivative of para-aminobenzoic acid (PABA), has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C_{13}H_{17}N_{1}O_{3}
- Molecular Weight : 235.28 g/mol
- CAS Number : Not specified in the search results.
This compound's structure suggests potential interactions with various biological targets, which are critical for its activity.
1. Anticancer Activity
Recent studies have indicated that derivatives of PABA exhibit significant anticancer properties. For instance, analogs have demonstrated inhibition of cancer cell proliferation across various lines, including MCF-7 and A549. The IC50 values for some compounds in these studies ranged from 3.0 µM to over 20 µM, indicating promising therapeutic potential against cancer cells .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | 22.54 | |
| Benzamide derivatives of PABA | A549 | 3.0 | |
| Other PABA derivatives | Various | <10 |
2. Enzyme Inhibition
The compound has shown potential as an inhibitor of key enzymes involved in cancer progression and other diseases. For example, it may inhibit acetylcholinesterase (AChE), which is relevant in neurodegenerative disorders such as Alzheimer's disease. The inhibition potency was comparable to known inhibitors like donepezil .
3. Anti-inflammatory Effects
Preliminary data suggest that this compound may possess anti-inflammatory properties. Compounds derived from PABA have been shown to inhibit cyclooxygenases (COX), particularly COX-2, which is involved in inflammatory processes .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzyme Activity : By binding to active sites of enzymes like AChE and COX, the compound may reduce the enzymatic activity associated with inflammation and cancer progression.
- Induction of Apoptosis : Some studies indicate that PABA derivatives can induce apoptosis in cancer cells, potentially through caspase activation pathways .
Case Studies
- In Vitro Studies : A study evaluated the antiproliferative effects of various PABA derivatives on human cancer cell lines. The results demonstrated significant growth inhibition with several compounds showing IC50 values below 10 µM, indicating high potency against tumor cells .
- In Vivo Models : Animal studies are necessary to confirm the efficacy observed in vitro. Preliminary findings suggest that compounds similar to this compound may alter tumor growth rates in murine models, although detailed results were not provided in the search results.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-hydroxy-2-[(3-methylbutanoyl)amino]benzoic acid, and how can reaction conditions be standardized for reproducibility?
- Methodological Answer : Synthesis typically involves coupling 5-hydroxyanthranilic acid with 3-methylbutanoyl chloride. Key parameters include solvent choice (e.g., anhydrous DMF), temperature (0–5°C for acylation), and stoichiometric ratios (1:1.2 for amine:acyl chloride). Catalysts like DCC enhance coupling efficiency by activating the carboxylic acid group . Post-reaction purification via HPLC or column chromatography is critical to isolate the product at >95% purity .
Q. Which analytical techniques are most effective for characterizing the molecular structure and purity of this compound?
- Methodological Answer : Use a combination of:
- NMR (¹H and ¹³C) to confirm substituent positions and amide bond formation.
- FT-IR to verify hydroxyl (3200–3500 cm⁻¹), amide (1650–1700 cm⁻¹), and carboxylic acid (2500–3300 cm⁻¹) functional groups.
- HPLC-MS for purity assessment and molecular weight confirmation (expected [M+H]⁺ ~280.3 g/mol) .
Q. How can researchers screen for preliminary biological activity, such as antimicrobial or enzyme-inhibitory effects?
- Methodological Answer : Conduct dose-response assays against bacterial models (e.g., E. coli or S. aureus) using broth microdilution (CLSI guidelines). For enzyme inhibition, use fluorometric or colorimetric assays (e.g., NADH-coupled reactions for dehydrogenases). Note that bioactivity may correlate with the compound’s ability to disrupt membrane integrity or chelate metal ions in enzymes .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?
- Methodological Answer : Discrepancies often arise from:
- Purity variability : Validate compound purity via orthogonal methods (e.g., NMR + HPLC).
- Assay conditions : Standardize pH (e.g., 7.4 for physiological relevance) and solvent controls (DMSO ≤1% v/v).
- Strain-specific responses : Replicate assays across multiple microbial strains or cell lines. Cross-reference with structural analogs (e.g., salicylate derivatives) to identify substituent-dependent trends .
Q. How can reaction mechanisms for amide bond hydrolysis or oxidation be elucidated under varying pH and temperature conditions?
- Methodological Answer : Use kinetic studies with:
- pH-dependent hydrolysis : Monitor degradation rates via UV-Vis (λ=270 nm) in buffers (pH 2–12). Acidic conditions favor protonation of the amide nitrogen, increasing susceptibility to nucleophilic attack.
- Oxidative stability : Employ H₂O₂ or cytochrome P450 models to identify metabolites via LC-MS/MS. The 3-methylbutanoyl group may sterically hinder oxidation at the amide bond .
Q. What experimental designs are recommended for multi-step syntheses incorporating this compound as an intermediate?
- Methodological Answer : Use orthogonal protection strategies:
- Protect the hydroxyl group with a TBS ether before acylation.
- Deprotect post-reaction using TBAF in THF.
- Introduce subsequent substituents (e.g., fluorophores) via Suzuki-Miyaura coupling, ensuring palladium catalysts (e.g., Pd(PPh₃)₄) are compatible with the free carboxylic acid group .
Data Analysis & Optimization
Q. How can computational modeling (e.g., DFT or molecular docking) guide the optimization of this compound’s bioactivity?
- Methodological Answer :
- DFT calculations : Predict reactive sites (e.g., electrophilic carbons in the acyl group) and stability under physiological conditions.
- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase-2). Optimize substituents to enhance hydrogen bonding with active-site residues (e.g., Arg120) .
Q. What statistical approaches are suitable for analyzing dose-response or structure-activity relationship (SAR) data?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
